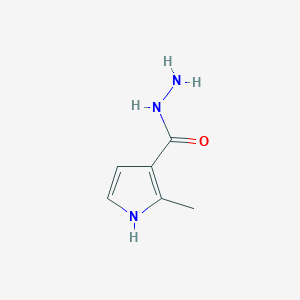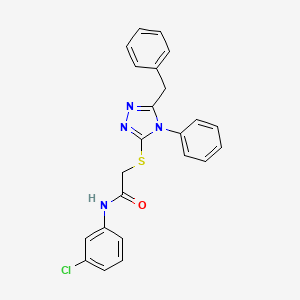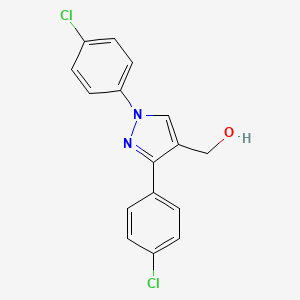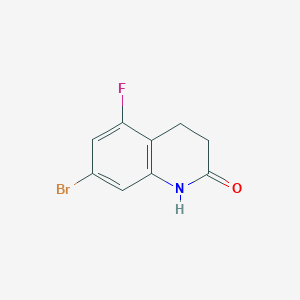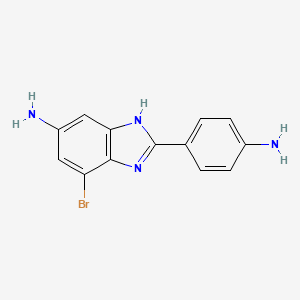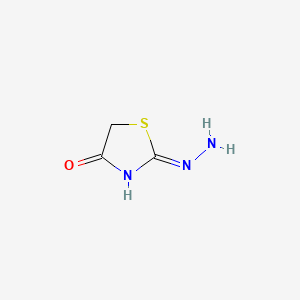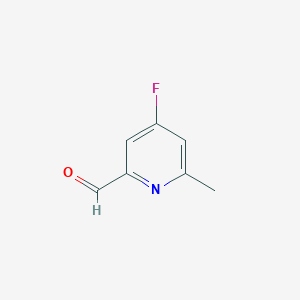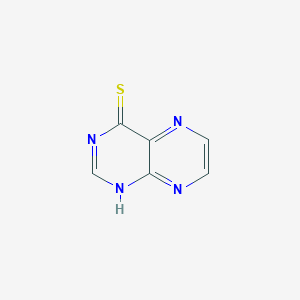
Pteridine-4(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteridine-4(1H)-thione: is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems with two nitrogen atoms at positions 1 and 4 in one ring and two nitrogen atoms at positions 1 and 3 in the other ring . This compound is characterized by the presence of a sulfur atom at the 4-position, replacing the oxygen atom found in pteridine-4-one.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pteridine-4(1H)-thione typically involves the condensation of appropriate precursors. One common method is the reaction of 2,4,5-triaminopyrimidine with carbon disulfide under basic conditions, followed by cyclization to form the pteridine ring system . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: Pteridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pteridine-4-one.
Reduction: Reduction reactions can convert it to dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions at the ring nitrogens and carbons are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Pteridine-4-one.
Reduction: Dihydropteridine derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
Pteridine-4(1H)-thione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its role in biological pigments and enzyme cofactors.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors and antimicrobial agents.
Industry: Utilized in the development of dyes and pigments due to its unique structural properties.
Mechanism of Action
The mechanism of action of Pteridine-4(1H)-thione involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The sulfur atom in the thione group plays a crucial role in its binding affinity and specificity . Additionally, it can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Pteridine-4-one: Similar structure but with an oxygen atom at the 4-position instead of sulfur.
Dihydropteridine: Reduced form of pteridine with additional hydrogen atoms.
Tetrahydrobiopterin: A fully reduced form of pteridine involved in various enzymatic reactions.
Uniqueness: Pteridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific applications where sulfur chemistry is advantageous .
Properties
CAS No. |
65882-61-3 |
|---|---|
Molecular Formula |
C6H4N4S |
Molecular Weight |
164.19 g/mol |
IUPAC Name |
1H-pteridine-4-thione |
InChI |
InChI=1S/C6H4N4S/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) |
InChI Key |
GTLUQRDIJWHQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=S)N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


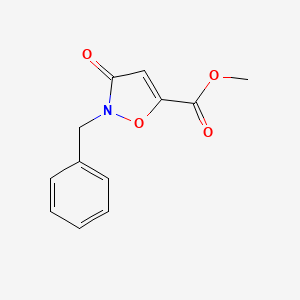
![6-Chloro-2-(2-fluorophenyl)oxazolo[5,4-b]pyridine](/img/structure/B11770568.png)
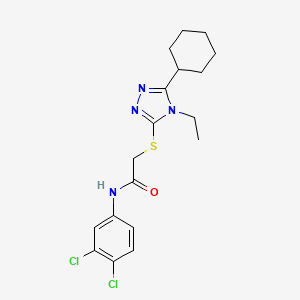
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)

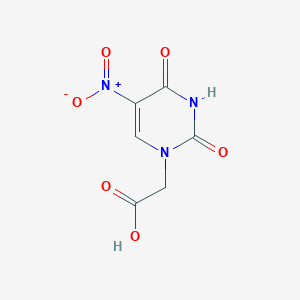
![N-Ethyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B11770592.png)
